molecular formula C7H12ClN3 B1377294 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride CAS No. 1376043-30-9

3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride

Cat. No. B1377294
CAS RN: 1376043-30-9
M. Wt: 173.64 g/mol
InChI Key: ARLDWNQEBFRDLD-UHFFFAOYSA-N
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Description

“3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride” is a chemical compound with the CAS Number: 1376043-30-9 . It has a molecular weight of 173.65 . The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H3,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 173.65 g/mol . It has a topological polar surface area of 54.7 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 0 . The complexity of the compound is 126 .

Scientific Research Applications

Multicomponent Synthesis and Heterocyclic Chemistry

One area of application involves the use of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride in multicomponent synthesis reactions. For example, a study conducted by Tkachenko et al. (2019) demonstrated the three-component reaction of 3-amino-1H-1,2,4-triazole derivatives, acetaldehyde, and 1,3-dicarbonyl compounds in water under microwave irradiation. This led to the regioselective formation of azolopyrimidine derivatives, highlighting the versatility of this compound in synthesizing heterocyclic compounds with potential pharmacological activities Tkachenko et al., 2019.

Antimicrobial and Antifungal Applications

Yakaiah et al. (2008) explored the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives using a catalyst-assisted approach. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal species, with some derivatives showing significant activity. This research underscores the potential of this compound derivatives as scaffolds for developing new antimicrobial agents Yakaiah et al., 2008.

Antioxidant Properties

Polo et al. (2016) investigated the antioxidant properties of tetrahydroindazole derivatives prepared from 2-acetylcyclohexanone and different hydrazines. The study found that certain derivatives exhibited moderate to significant antioxidant activity, indicating the potential use of this compound derivatives in oxidative stress-related conditions Polo et al., 2016.

Structural Studies and Supramolecular Chemistry

Teichert et al. (2007) focused on the structural characterization of NH-indazoles, including derivatives of this compound. Through X-ray crystallography and magnetic resonance spectroscopy, they analyzed the effects of fluorination on the supramolecular structure of NH-indazoles, contributing valuable insights into the molecular interactions and structural properties of indazole derivatives Teichert et al., 2007.

Anticancer Research

Research by Ngo Xuan Hoang et al. (2022) on 6-aminoindazole derivatives demonstrated significant anticancer activity across various human cancer cell lines. This study exemplifies the ongoing exploration of this compound derivatives in oncology, seeking new therapeutic agents Ngo Xuan Hoang et al., 2022.

Safety and Hazards

The safety information for “3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These suggest measures to prevent exposure and provide guidance on what to do if exposure occurs .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H3,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLDWNQEBFRDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1376043-30-9
Record name 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
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